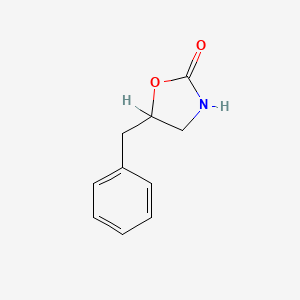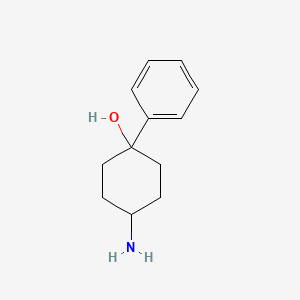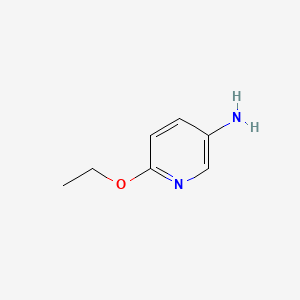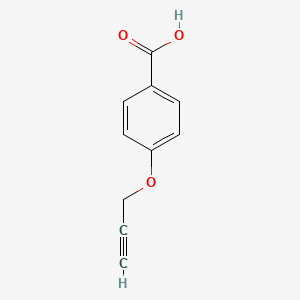
4-(プロプ-2-イン-1-イルオキシ)安息香酸
概要
説明
4-(Prop-2-yn-1-yloxy)benzoic acid is a chemical compound with the molecular formula C10H8O3. It is known for its use in chemical probe synthesis, where it serves as a trifunctional building block containing a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . This compound is utilized in various scientific research applications due to its unique chemical properties.
科学的研究の応用
4-(Prop-2-yn-1-yloxy)benzoic acid is widely used in scientific research, including:
Chemical Biology: As a chemical probe for studying protein interactions and functions.
Medicinal Chemistry: In the development of photoaffinity labels for drug discovery.
Material Science: For the synthesis of functionalized polymers and materials with specific properties.
作用機序
Target of Action
It is used as a chemical probe in synthesis, suggesting that it may interact with a variety of biological targets .
Mode of Action
4-(Prop-2-yn-1-yloxy)benzoic acid is a trifunctional building block that contains a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photoactivation mechanism, leading to covalent bonding and potential downstream effects .
Biochemical Pathways
Given its role in chemical probe synthesis, it is likely that the compound could influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .
Result of Action
The molecular and cellular effects of 4-(Prop-2-yn-1-yloxy)benzoic acid’s action are likely to be diverse, given its role as a building block in chemical probe synthesis . The exact effects would depend on the specific biological target and the ligand or pharmacophore to which the compound is attached .
Action Environment
Given its photoactivation mechanism, factors such as light exposure could potentially influence its action .
生化学分析
Biochemical Properties
4-(Prop-2-yn-1-yloxy)benzoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, when appended to a ligand or pharmacophore through its acid linker, it allows for UV light-induced covalent modification of a biological target. This interaction is facilitated by the alkyne tag, which enables downstream applications . The compound is also used in click chemistry and cross-linking reactions, making it a valuable tool for studying protein-protein interactions and other biochemical processes .
Cellular Effects
The effects of 4-(Prop-2-yn-1-yloxy)benzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can be used to label and track specific proteins within cells, providing insights into their roles in cellular processes . Additionally, its ability to induce covalent modifications in target proteins can lead to changes in gene expression and metabolic activity, further highlighting its importance in cellular biology .
Molecular Mechanism
At the molecular level, 4-(Prop-2-yn-1-yloxy)benzoic acid exerts its effects through several mechanisms. It binds to biomolecules via its alkyne tag, allowing for covalent modification upon exposure to UV light . This binding interaction can result in enzyme inhibition or activation, depending on the target protein. Furthermore, the compound’s ability to induce changes in gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms underscore the compound’s versatility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Prop-2-yn-1-yloxy)benzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Its activity may decrease over time if not stored properly. Long-term effects observed in in vitro and in vivo studies include sustained changes in cellular metabolism and gene expression, highlighting the compound’s potential for prolonged biochemical applications .
Dosage Effects in Animal Models
The effects of 4-(Prop-2-yn-1-yloxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound can effectively label target proteins without causing significant toxicity . Higher doses may lead to adverse effects, such as enzyme inhibition and disruption of cellular processes . Threshold effects observed in these studies indicate that careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
4-(Prop-2-yn-1-yloxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s alkyne tag allows it to participate in click chemistry reactions, which are crucial for studying metabolic flux and metabolite levels . Additionally, its role in cross-linking reactions highlights its importance in understanding protein interactions and metabolic pathways .
Transport and Distribution
Within cells and tissues, 4-(Prop-2-yn-1-yloxy)benzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, the alkyne tag facilitates its transport to target proteins, enabling precise labeling and tracking . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 4-(Prop-2-yn-1-yloxy)benzoic acid is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For instance, the compound may be directed to the nucleus to interact with transcription factors or to the mitochondria to study metabolic processes . This precise localization is crucial for understanding the compound’s role in cellular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yloxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-(Prop-2-yn-1-yloxy)benzoic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
4-(Prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in click chemistry reactions, forming triazoles when reacted with azides.
Oxidation and Reduction: The benzophenone moiety can undergo photochemical reactions upon exposure to UV light, leading to covalent modifications of biological targets.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in click reactions involving the alkyne group.
Photochemical Reactions: UV light is used to activate the benzophenone moiety for covalent modifications.
Major Products Formed
Triazoles: Formed from click chemistry reactions with azides.
Covalently Modified Biomolecules: Resulting from photochemical reactions with biological targets.
類似化合物との比較
Similar Compounds
4-(2-Propyn-1-yloxy)benzoic acid: Similar structure but lacks the benzophenone moiety.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains an additional benzoyl group, enhancing its functionality as a chemical probe.
Uniqueness
4-(Prop-2-yn-1-yloxy)benzoic acid is unique due to its trifunctional nature, combining a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications in chemical biology and material science .
特性
IUPAC Name |
4-prop-2-ynoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYYZJGIFWLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389013 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21926-55-6 | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-yn-1-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
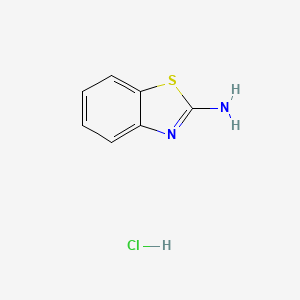
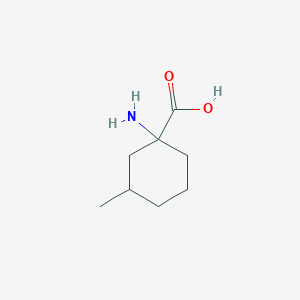
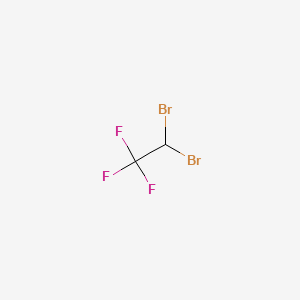
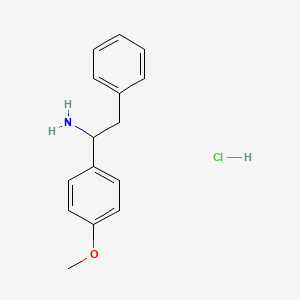
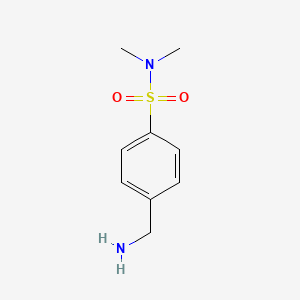
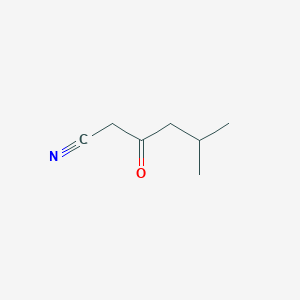
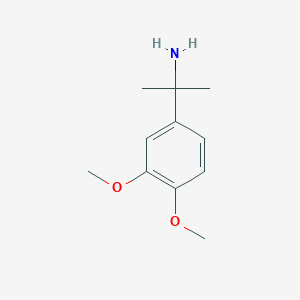
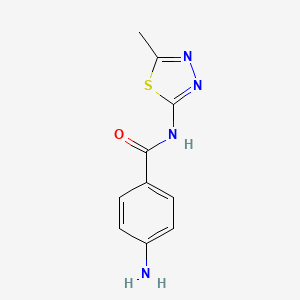
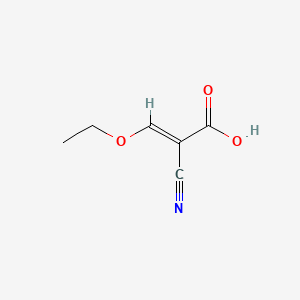
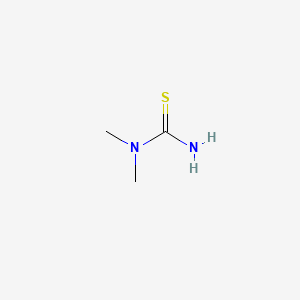
![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)
